molecular formula C8H16ClNO3 B15350387 Ethyl morpholinoacetate hydrochloride

Ethyl morpholinoacetate hydrochloride

Cat. No.: B15350387
M. Wt: 209.67 g/mol
InChI Key: YKCOPXALXFASAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl morpholinoacetate hydrochloride is a chemical compound with the molecular formula C_9H_17ClNO_3. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized by reacting morpholine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of 0-5°C to control the reaction rate and prevent side reactions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The reaction mixture is then purified through crystallization or distillation to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl morpholine-4-carboxylate.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Ethyl morpholine-4-carboxylate

  • Reduction: Ethyl morpholine-4-ol

  • Substitution: Various substituted morpholines depending on the nucleophile used

Scientific Research Applications

Ethyl morpholinoacetate hydrochloride is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of neuropharmacology.

  • Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethyl morpholinoacetate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

  • Morpholine

  • Morpholine-4-carboxylic acid

  • Ethyl morpholine-4-carboxylate

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 2-morpholin-4-ylacetate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)7-9-3-5-11-6-4-9;/h2-7H2,1H3;1H

InChI Key

YKCOPXALXFASAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOCC1.Cl

Origin of Product

United States

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